(R)-4-Methyl Ketoprofen
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Overview
Description
®-4-Methyl Ketoprofen is a chiral non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid class. It is a derivative of ketoprofen, which is widely used to treat pain and inflammation associated with conditions such as arthritis. The compound has a chiral center, which means it exists in two enantiomeric forms: ®- and (S)-enantiomers. The ®-enantiomer is known for its specific pharmacological properties and is often studied for its unique effects compared to the (S)-enantiomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methyl Ketoprofen typically involves the resolution of racemic ketoprofen or the asymmetric synthesis of the ®-enantiomer. One common method is the use of chiral catalysts or chiral auxiliaries to achieve enantioselective synthesis. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like chiral amines or metal complexes .
Industrial Production Methods
Industrial production of ®-4-Methyl Ketoprofen may involve large-scale resolution techniques or continuous flow processes to ensure high yield and purity. Techniques such as crystallization, chromatography, and enzymatic resolution are commonly employed. The choice of method depends on factors like cost, efficiency, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-4-Methyl Ketoprofen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents are used for electrophilic substitution.
Major Products
The major products formed from these reactions include various derivatives of ketoprofen, such as hydroxylated or halogenated compounds, which may have different pharmacological properties .
Scientific Research Applications
®-4-Methyl Ketoprofen has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral synthesis and resolution techniques.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases, pain management, and as an analgesic.
Industry: The compound is used in the formulation of pharmaceutical products and in the development of new drug delivery systems
Mechanism of Action
The mechanism of action of ®-4-Methyl Ketoprofen involves the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The ®-enantiomer is known to have a different binding affinity and selectivity compared to the (S)-enantiomer, which contributes to its unique pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer half-life and similar mechanism of action.
Dexketoprofen: The (S)-enantiomer of ketoprofen, which is more potent in inhibiting COX enzymes
Uniqueness
®-4-Methyl Ketoprofen is unique due to its specific enantiomeric form, which provides distinct pharmacokinetic and pharmacodynamic properties. Its selective inhibition of COX enzymes and reduced side effects compared to the racemic mixture make it a valuable compound in therapeutic applications .
Properties
Molecular Formula |
C17H16O3 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
(2R)-2-[3-(4-methylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)/t12-/m1/s1 |
InChI Key |
PXERNXYPPAUBJI-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O |
Origin of Product |
United States |
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